molecular formula C22H20O4S2 B6339478 2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester CAS No. 1171924-15-4

2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester

Cat. No.: B6339478
CAS No.: 1171924-15-4
M. Wt: 412.5 g/mol
InChI Key: YRFDGIYVTKSAGZ-MDZDMXLPSA-N
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Description

The compound 2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester features a benzoic acid methyl ester core with a methyl group at position 2 and a conjugated vinyl-thiophene moiety substituted with a toluene-4-sulfonyl group.

Properties

IUPAC Name

methyl 2-methyl-6-[(E)-2-[5-(4-methylphenyl)sulfonylthiophen-2-yl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S2/c1-15-7-12-19(13-8-15)28(24,25)20-14-11-18(27-20)10-9-17-6-4-5-16(2)21(17)22(23)26-3/h4-14H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDGIYVTKSAGZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C=CC3=CC=CC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)/C=C/C3=CC=CC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester typically involves a multi-step organic synthesis pathway:

  • Starting Materials: : The process begins with commercially available 2-Methylbenzoic acid and 5-(toluene-4-sulfonyl)-2-thiophenylamine.

  • Formation of Intermediate Compounds: : The intermediates are prepared by reacting these starting materials under controlled conditions.

  • Coupling Reaction: : The key step involves a vinylation reaction where the thiophene and benzoic acid moieties are coupled, usually in the presence of catalysts.

  • Esterification: : The final step includes esterification, where methanol is used under acidic conditions to obtain the methyl ester.

Industrial Production Methods: Industrial production methods involve optimizing the above synthetic routes for scalability, often employing continuous flow reactors to enhance yield and efficiency while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: : Utilizes oxidizing agents to transform functional groups, possibly forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the sulfonyl group or the reduction of vinyl groups to alkyl chains.

  • Substitution: : Aromatic substitution reactions, particularly electrophilic aromatic substitution, can modify the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromic acid.

  • Reduction: : Metal catalysts such as palladium or reducing agents like lithium aluminum hydride are used.

  • Substitution: : Electrophiles like chlorosulfonic acid or bromine can be employed under controlled temperatures.

Major Products: The major products depend on the type of reaction. Oxidation might produce sulfoxides or sulfones, while reduction could yield simpler alkyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features indicate potential therapeutic uses, particularly in drug development. The presence of the thiophene ring and sulfonamide functionalities may enhance its biological activity.

  • Anti-cancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known to interact with biological targets involved in cancer progression, making this compound a candidate for further investigation in anti-cancer drug development.
  • Antimicrobial Activity : Compounds containing thiophene and sulfonamide groups have shown antimicrobial properties. Research could explore the efficacy of this compound against bacterial and fungal strains, contributing to the development of new antibiotics or antifungal agents.
  • Enzyme Inhibition : The compound may serve as an enzyme inhibitor due to its ability to bind to active sites of specific enzymes. This application is particularly relevant in the treatment of diseases where enzyme activity plays a critical role, such as diabetes or hypertension.

Material Science Applications

The unique electronic properties of 2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester make it suitable for various material science applications.

  • Organic Photovoltaics : The compound's conjugated structure can be utilized in organic solar cells. Its ability to absorb light and convert it into electrical energy can be enhanced through modifications aimed at optimizing its electronic properties.
  • Conductive Polymers : Incorporating this compound into polymer matrices can improve conductivity. This application is crucial for developing advanced materials for electronics and flexible devices.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity.

Synthesis Steps Overview

  • Formation of the Thiophene Ring : Starting materials undergo cyclization reactions.
  • Vinyl Group Introduction : Vinylation reactions introduce the vinyl group.
  • Esterification : The final step involves esterification with methanol to yield the methyl ester form.

Case Studies and Research Findings

Several research studies have explored the applications of compounds similar to this compound:

  • Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry reported that compounds with similar thiophene structures demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further exploration could yield promising anti-cancer agents.
  • Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that thiophene derivatives exhibited potent activity against Gram-positive bacteria, paving the way for new antibiotic developments.
  • Electronic Properties : Investigations into organic photovoltaic materials have shown that incorporating thiophene-based compounds can enhance charge transport properties, crucial for improving solar cell efficiency.

Mechanism of Action

The mechanism of action is largely determined by its molecular interactions:

  • Molecular Targets: : The compound can interact with enzymes or receptors, affecting their activity.

  • Pathways Involved: : It may influence pathways related to oxidative stress or signal transduction, depending on the application and context.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Ester Functional Groups

Toluenesulfonyl-Containing Benzoic Acid Esters

3-Chlorosulfonyl-4-methylbenzoic acid 2-(p-tolylsulfonyl)ethyl ester ():

  • Structural Differences : Replaces the vinyl-thiophene group with a chlorosulfonyl substituent and uses a toluenesulfonyl ethyl ester.
  • Impact : The chlorosulfonyl group enhances reactivity for nucleophilic substitution, while the ethyl ester may reduce volatility compared to the methyl ester in the target compound .

5-Chlorosulfonyl-2-[2-(toluene-4-sulfonyl)-ethoxycarbonylmethoxy]-benzoic acid 2-(toluene-4-sulfonyl)ethyl ester ():

  • Structural Differences : Features dual toluenesulfonyl groups and an ethoxycarbonylmethoxy side chain.
  • Impact : Increased steric hindrance and hydrophobicity could affect solubility and binding affinity in biological systems .

B. Benzimidazole Sulfonates ():

Compounds like 3-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c/9d) highlight:

  • Structural Differences : Benzimidazole rings and pyridinylmethanesulfinyl groups replace the thiophene-vinyl system.
  • Impact : The benzimidazole core is associated with proton pump inhibitor activity (e.g., lansoprazole in ), suggesting the target compound could be explored for similar therapeutic roles .
C. Pesticidal Benzoic Acid Esters ():
  • Lactofen (Benzoic acid, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitro- ethyl ester): Structural Differences: Nitro and chlorotrifluoromethyl phenoxy substituents instead of sulfonyl-thiophene. Impact: The electron-withdrawing groups in Lactofen enhance herbicidal activity, whereas the target compound’s sulfonyl-thiophene may favor different bioactivity or stability .

Functional Group Influence on Properties

Property Target Compound 3-Chlorosulfonyl-4-methylbenzoate () Benzimidazole Sulfonate () Lactofen ()
Core Structure Benzoic acid methyl ester + thiophene-vinyl Benzoic acid ethyl ester + chlorosulfonyl Benzimidazole + pyridinyl sulfinyl Benzoic acid ethyl ester + nitro/CF3
Sulfonyl Group Toluene-4-sulfonyl (electron-withdrawing) Chlorosulfonyl (reactive) Methanesulfinyl (chiral, bioactive) Absent
Solubility Likely moderate (methyl ester) Low (chlorosulfonyl, ethyl ester) High (sodium salt) Low (lipophilic)
Potential Use Pharmaceuticals/Materials Synthetic intermediate Pharmaceuticals (e.g., antiulcer) Herbicide

Biological Activity

2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoic acid moiety, a thiophene ring, and a toluene sulfonyl group. Its chemical formula is C19H19O3SC_{19}H_{19}O_3S, and it is classified as an organic compound with potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have reported that derivatives of compounds with similar structures exhibit promising anticancer properties. For instance, thiazolidine derivatives have shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and HT29 .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMDA-MB-23112.5
Compound BHCT11615.0
Compound CHT2910.0

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival. Studies indicate that compounds with similar structures can interfere with microtubule dynamics, leading to multipolar spindle formation in cancer cells, which ultimately induces cell death .

Study 1: In Vitro Analysis

A study investigated the effects of a related thiazole-based compound on centrosome amplification in cancer cells. The compound exhibited micromolar inhibition of HSET (KIFC1), which is essential for clustering extra centrosomes. This inhibition resulted in increased multipolarity in treated cells, suggesting a potential pathway for inducing apoptosis in cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives revealed that modifications to the sulfonyl group significantly affected biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cell lines, indicating that substituents on the thiophene ring might enhance the overall efficacy of the compound .

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